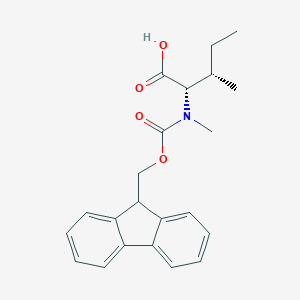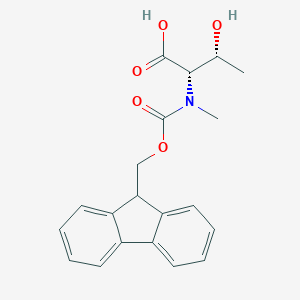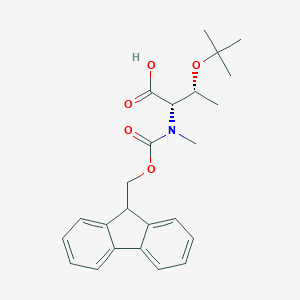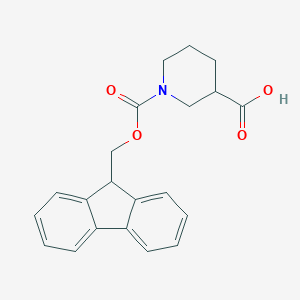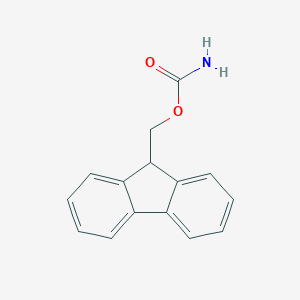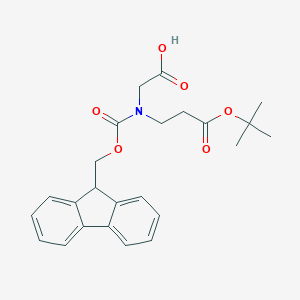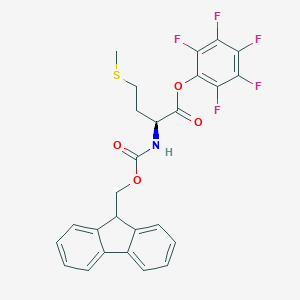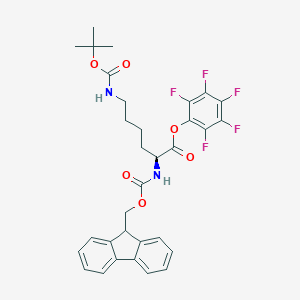
(S)-5-Azido-2-(Fmoc-amino)pentanoic acid
Vue d'ensemble
Description
“(S)-5-Azido-2-(Fmoc-amino)pentanoic acid” is a chemical compound with the linear formula C20H20N4O4 . It is also known by other names such as Fmoc-5-azido-L-norvaline and Fmoc-L-delta-azidoornithine .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringOC(=O)C@HNC(=O)OCC1c2ccccc2-c3ccccc13 . The compound has a molecular weight of 380.40 . Physical And Chemical Properties Analysis
“this compound” is a powder form compound . It has an optical activity of [α]/D 3.5±0.3°, c = 1 in ethyl acetate . The compound’s composition includes carbon (62.2-63.9%) and nitrogen (14.3-15.1%) .Applications De Recherche Scientifique
HIV-Protease Assay Applications : The N-Fmoc, O-(tert-butyl)-protected derivative of a related compound was used for solid-phase peptide synthesis, serving as a sequence-specific chromogenic protease substrate for detecting HIV-protease activity (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Synthesis of Modified Amino Acids : An azido precursor to a modified amino acid, closely related to (S)-5-Azido-2-(Fmoc-amino)pentanoic acid, was developed using a stereoselective organocatalytic α-chlorination-reduction protocol, applicable in solid-phase peptide synthesis (Johannes & Brimble, 2013).
Peptide Synthesis : A novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase was reported. This is significant for peptide synthesis incorporating Fmoc-protected amino azides (Tornøe, Christensen, & Meldal, 2002).
Fabrication of Functional Materials : Fmoc-modified amino acids demonstrate self-assembly features for applications in cell cultivation, bio-templating, and drug delivery (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Synthesis of Glycopeptide Building Blocks : Fmoc-protected serine and threonine derivatives were used in glycosidation methods to synthesize mucin-type glycopeptide core structures, suitable for Fmoc-based solid-phase synthesis of O-glycopeptides (Kakita, Tsuda, Suzuki, Nakamura, Nambu, & Hashimoto, 2012).
Solid-Phase Peptide Synthesis : The efficient synthesis of Fmoc-protected L-azidoalanine and L-azidohomoalanine, which are suitable for solid-phase peptide synthesis, was reported, highlighting the utility of Fmoc-protected azido amino acids in peptide synthesis (Lau & Spring, 2011).
Optimized Synthesis of Azido Amino Acids : A study investigated the in-house preparation of Fmoc azido amino acids, demonstrating that they can be prepared in high purity, essential for the cost-effective synthesis of azidopeptides (Pícha, Buděšínský, Macháčková, Collinsová, & Jiráček, 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of Fmoc-L-Orn(N3)-OH is the amine group of amino acids and peptides . The compound is used as a protecting group in peptide synthesis .
Mode of Action
Fmoc-L-Orn(N3)-OH acts as a protecting group for amines in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in Solid Phase Peptide Synthesis (SPPS) . It protects the amine group during the synthesis process, allowing for the controlled addition of amino acids to the peptide chain . Once the peptide synthesis is complete, the Fmoc group can be removed, revealing the amine group .
Result of Action
The use of Fmoc-L-Orn(N3)-OH in peptide synthesis results in the controlled formation of peptide bonds, allowing for the creation of specific peptide sequences . This enables the synthesis of complex peptides for use in research and therapeutic applications .
Action Environment
The action of Fmoc-L-Orn(N3)-OH is influenced by the conditions of the reaction environment. The Fmoc group is sensitive to basic conditions, which can lead to its removal . Therefore, the pH and other conditions of the reaction environment must be carefully controlled during peptide synthesis .
Propriétés
IUPAC Name |
(2S)-5-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c21-24-22-11-5-10-18(19(25)26)23-20(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,23,27)(H,25,26)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPIDQLSARDIPX-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648863 | |
| Record name | 5-Azido-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1097192-04-5 | |
| Record name | 5-Azido-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-5-Azido-2-(Fmoc-amino)pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






